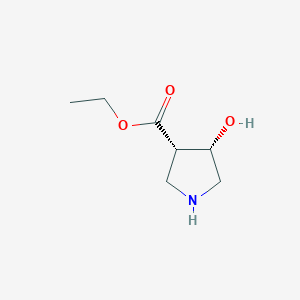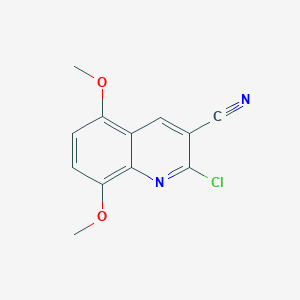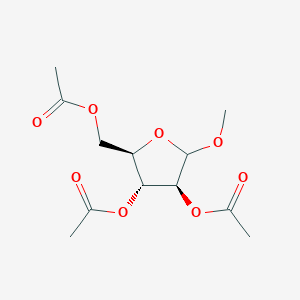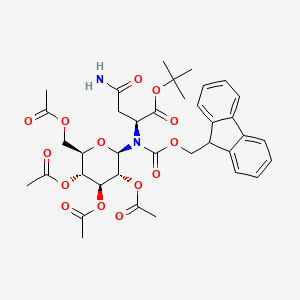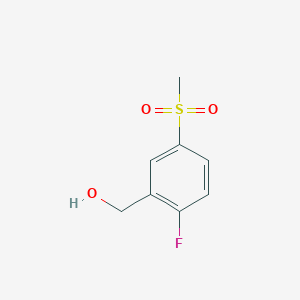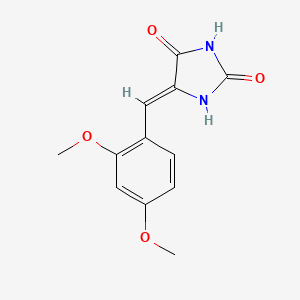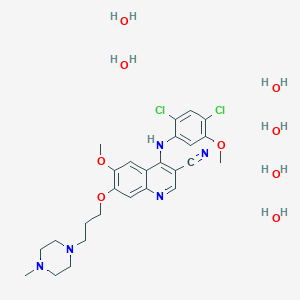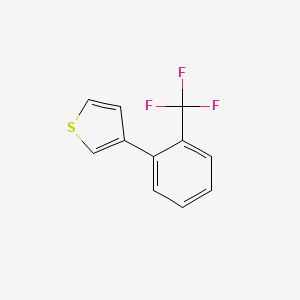
3-(2-Trifluoromethyl-phenyl)-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a 2-trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-trifluoromethyl-phenyl bromide and thiophene.
Coupling Reaction: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-trifluoromethyl-phenyl bromide and thiophene boronic acid. This reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethyl-phenyl)-thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as bromine or chlorinating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-(2-Trifluoromethyl-phenyl)-thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-phenyl-thiophene: Similar structure but with the trifluoromethyl group in a different position.
3-(2-Fluorophenyl)-thiophene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
3-(2-Chlorophenyl)-thiophene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
3-(2-Trifluoromethyl-phenyl)-thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it a valuable scaffold for drug design and material science applications.
Properties
CAS No. |
876319-71-0 |
|---|---|
Molecular Formula |
C11H7F3S |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H |
InChI Key |
UEYWDJSTBLBKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


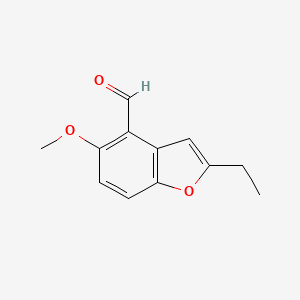
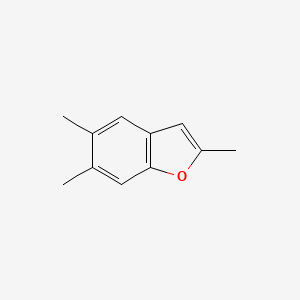
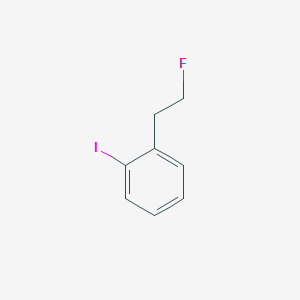
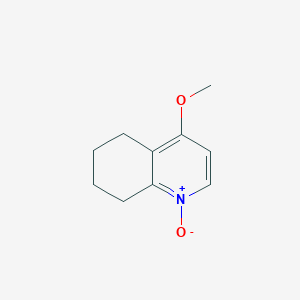
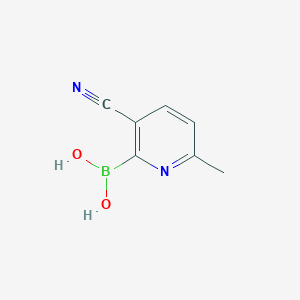
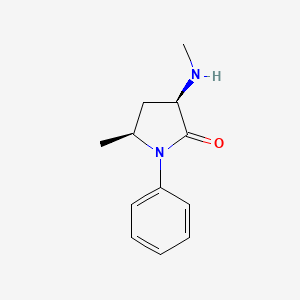
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
